{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol
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Overview
Description
{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol is an organic compound that features a diazenyl group (N=N) bonded to a chlorophenyl ring and a dimethylaminophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol typically involves the diazotization of 2-chloroaniline followed by coupling with 5-(dimethylamino)phenol. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the production rate and reduce the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the diazenyl group can yield the corresponding amine.
Substitution: The chlorophenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, {2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its diazenyl group can be labeled with isotopes for tracing biochemical processes.
Medicine
In medicine, derivatives of
Properties
CAS No. |
78726-48-4 |
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Molecular Formula |
C15H16ClN3O |
Molecular Weight |
289.76 g/mol |
IUPAC Name |
[2-[(2-chlorophenyl)diazenyl]-5-(dimethylamino)phenyl]methanol |
InChI |
InChI=1S/C15H16ClN3O/c1-19(2)12-7-8-14(11(9-12)10-20)17-18-15-6-4-3-5-13(15)16/h3-9,20H,10H2,1-2H3 |
InChI Key |
ZTNYNXJWRUOYJM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N=NC2=CC=CC=C2Cl)CO |
Origin of Product |
United States |
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